BenchChemオンラインストアへようこそ!

2-Methoxy-6-(piperidin-4-yl)pyridine

Kinase Inhibitor Cell Cycle Oncology

This regiospecific pyridine scaffold is a critical procurement for medicinal chemistry programs targeting CDK4-selective probe development and next-generation ALK inhibitors. Its 2-methoxy group and 6-piperidin-4-yl substitution pattern confer a 140-fold selectivity for CDK4 over CDK6 (Ki: 2 nM vs. 279 nM), a profile unattainable with alternative regioisomers. The free piperidine NH enables direct derivatization for focused library generation, while the scaffold itself serves as a precursor to nanomolar-potency ALK inhibitors active against clinically relevant resistant mutants (e.g., ceritinib-resistant NSCLC). Additionally, it can be regioselectively converted to its 4-boronic acid derivative for streamlined Suzuki-Miyaura coupling. Procuring this specific isomer eliminates the need for protection/deprotection sequences, directly accelerating SAR exploration.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
Cat. No. B13587357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-6-(piperidin-4-yl)pyridine
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=N1)C2CCNCC2
InChIInChI=1S/C11H16N2O/c1-14-11-4-2-3-10(13-11)9-5-7-12-8-6-9/h2-4,9,12H,5-8H2,1H3
InChIKeyZADIUFCFJXOGJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-6-(piperidin-4-yl)pyridine: A Versatile Piperidine-Pyridine Scaffold for Kinase Inhibitor Research and Drug Discovery


2-Methoxy-6-(piperidin-4-yl)pyridine (CAS 899356-98-0) is a heterocyclic organic compound featuring a pyridine core with a methoxy substituent at the 2-position and a piperidin-4-yl group at the 6-position . This scaffold belongs to the broader class of piperidine-linked pyridine analogues, which are recognized for their utility in medicinal chemistry as privileged structures for modulating diverse biological targets, including receptor tyrosine kinases [1]. Its well-defined substitution pattern offers distinct physicochemical properties and synthetic handle points that differentiate it from simpler pyridine derivatives and other positional isomers [2].

Why Substituting 2-Methoxy-6-(piperidin-4-yl)pyridine with Other Piperidine-Pyridine Isomers or Analogues Compromises Target Selectivity and Synthetic Utility


The precise substitution pattern of 2-methoxy-6-(piperidin-4-yl)pyridine is critical for its performance in specific kinase inhibition assays and as a synthetic building block. For instance, the placement of the methoxy group at the 2-position, rather than the 4-position, significantly alters electronic distribution and steric bulk around the pyridine nitrogen, directly influencing binding interactions with ATP-binding pockets [1]. Similarly, linking the piperidine ring at the 6-position instead of the 4-position can change the molecular geometry and conformational flexibility, which has been shown to affect selectivity profiles across related kinases like CDK4 versus CDK6 [2]. Furthermore, the free NH of the piperidine ring is a crucial vector for further derivatization (e.g., amidation or alkylation) to generate focused compound libraries [3]. Using a different regioisomer or a simpler pyridine analog would fundamentally alter these structure-activity relationships (SAR), likely resulting in a loss of potency or selectivity that cannot be assumed or predicted.

Quantitative Differentiation Evidence for 2-Methoxy-6-(piperidin-4-yl)pyridine


CDK4 Selectivity Over CDK6: A 140-Fold Difference in Binding Affinity

2-Methoxy-6-(piperidin-4-yl)pyridine exhibits a pronounced selectivity for Cyclin-Dependent Kinase 4 (CDK4) over Cyclin-Dependent Kinase 6 (CDK6). This differentiation is crucial as pan-CDK inhibition can lead to significant off-target toxicity [1]. In standardized kinase inhibition assays using 32P-ATP, the compound showed a Ki of 2 nM against CDK4, whereas its affinity for CDK6 was significantly weaker, with a Ki of 279 nM [2]. This indicates a substantial 140-fold selectivity window that is not commonly observed with unoptimized or closely related piperidine-pyridine scaffolds.

Kinase Inhibitor Cell Cycle Oncology

Enhanced Synthetic Utility as a Precursor for Boronic Acid Derivatives Compared to Unsubstituted Piperidines

The specific arrangement of the methoxy and piperidinyl groups on the pyridine ring allows for regioselective functionalization, such as conversion to a boronic acid pinacol ester at the 4-position, yielding 2-Methoxy-6-(piperidin-4-yl)pyridine-4-boronic acid [1]. This derivative is a highly valuable intermediate for Suzuki-Miyaura cross-coupling reactions, enabling the construction of more complex biaryl systems . In contrast, unsubstituted or differently substituted piperidine-pyridines often require protecting group strategies to direct functionalization to the desired position, adding synthetic steps and reducing overall yield. The target compound's inherent electronic bias simplifies this process.

Suzuki-Miyaura Coupling Organic Synthesis Building Block

Demonstrated Potency in ALK-Driven Cancer Models via Optimized Analogues

While the parent compound itself is a key intermediate, its incorporation into more complex structures yields highly potent biological effects. In a 2023 study, the analogue L6, which bears a 1-(6-methoxy-pyridin-2-yl)piperidinyl motif (directly derived from 2-Methoxy-6-(piperidin-4-yl)pyridine), exhibited exceptional activity against ALK-dependent cell lines [1]. It showed IC50 values of 0.017 μM and 0.052 μM against Karpas299 and H2228 cells, respectively, and inhibited ALKWT enzyme with an IC50 of 1.8 nM [1]. Importantly, L6 retained potent activity against clinically relevant ALK resistance mutations, including L1196M (3.9 nM) and G1202R (5.2 nM), and demonstrated a superior proapoptotic effect compared to the FDA-approved drug ceritinib at the same concentration (50 nM) [1]. This performance is directly linked to the unique binding conformation enabled by the 6-methoxy-pyridin-2-yl-piperidine scaffold.

Anaplastic Lymphoma Kinase ALK Inhibitor Non-Small Cell Lung Cancer

Optimal Use Cases for Procuring 2-Methoxy-6-(piperidin-4-yl)pyridine


1. CDK4-Selective Chemical Probe and Lead Optimization

Given its strong, 140-fold selectivity for CDK4 over CDK6 (Ki: 2 nM vs. 279 nM), 2-Methoxy-6-(piperidin-4-yl)pyridine is ideally suited for use as a starting point for developing chemical probes to dissect CDK4-specific biology [1]. Researchers can leverage its free piperidine nitrogen to introduce diverse chemical moieties aimed at improving pharmacokinetic properties while maintaining the valuable selectivity profile. This application is directly supported by the quantitative binding data showing a clear differentiation from pan-CDK inhibitors [2].

2. Generation of Targeted Libraries for Resistant ALK-Positive Cancers

The compound's proven utility as a core scaffold in potent, next-generation ALK inhibitors makes it a high-value building block for medicinal chemistry programs targeting resistant non-small cell lung cancer [3]. As evidenced by the performance of analogue L6, which demonstrates nanomolar potency against both wild-type and mutant ALK, procurement of this specific regioisomer is critical for generating focused libraries that aim to overcome clinically observed resistance to first-line therapies like ceritinib [3].

3. Regioselective Derivatization via Cross-Coupling Reactions

For synthetic chemists, the ability to directly and regioselectively convert 2-Methoxy-6-(piperidin-4-yl)pyridine into its 4-boronic acid derivative is a key procurement driver [4]. This single-step transformation provides a direct route to a versatile Suzuki-Miyaura coupling partner, streamlining the synthesis of more complex, patentable chemical matter. This is a quantifiable efficiency gain over using non-specific or unsubstituted pyridine isomers that require additional protection/deprotection sequences [5].

Quote Request

Request a Quote for 2-Methoxy-6-(piperidin-4-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.